

Evaluating PD 404182: A Comparative Guide to its Antiviral Properties

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Compound of Interest

Compound Name: PD 404182

Cat. No.: B1679137

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This guide provides a comprehensive evaluation of the antiviral compound **PD 404182**, comparing its in vitro efficacy against a panel of established antiviral agents. The data presented is compiled from publicly available research to facilitate an objective assessment of its potential in antiviral drug development.

Executive Summary

PD 404182 is a small molecule with demonstrated broad-spectrum antiviral activity. It exhibits a unique dual mechanism of action, functioning as a virucidal agent against certain enveloped viruses like Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV) by disrupting the virion structure.^{[1][2]} Additionally, it acts as an enzyme inhibitor, specifically targeting the main protease (Mpro or 3CLpro) of SARS-CoV-2, the causative agent of COVID-19.^[3] This guide summarizes the available in vitro data for **PD 404182** and compares it with standard-of-care antiviral compounds for HIV, HCV, Herpes Simplex Virus (HSV), and SARS-CoV-2.

Comparative Antiviral Activity

The following tables summarize the in vitro 50% inhibitory concentrations (IC₅₀) of **PD 404182** and a panel of comparator antiviral compounds. It is important to note that the data has been compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited. Variations in cell lines, virus strains, and assay protocols can influence the observed IC₅₀ values.

Table 1: Anti-HIV Activity of **PD 404182** and Comparator Compounds

Compound	Target	Assay Type	Cell Line	IC50 (µM)	Citation
PD 404182	Virucidal	Cell-based	TZM-bl	~1	[1]
Tenofovir	Reverse Transcriptase	Cell-based	MT-2	Varies	
Lamivudine	Reverse Transcriptase	Cell-based	MT-4	Varies	
Efavirenz	Reverse Transcriptase	Cell-based	MT-4	Varies	
Atazanavir	Protease	Cell-based	MT-2	Varies	
Raltegravir	Integrase	Cell-based	MT-4	Varies	

Table 2: Anti-HCV Activity of **PD 404182** and Comparator Compounds

Compound	Target	Assay Type	Cell Line	IC50 (µM)	Citation
PD 404182	Virucidal	Cell-based	Huh-7.5	11	[1] [2]
Boceprevir	NS3/4A Protease	Replicon Assay	Huh-7	Varies	
Telaprevir (VX-950)	NS3/4A Protease	Replicon Assay	Huh-7	Varies	
Sofosbuvir	NS5B Polymerase	Replicon Assay	Huh-7	Varies	

Table 3: Anti-HSV Activity of **PD 404182** and Comparator Compounds

Compound	Target	Assay Type	Cell Line	Concentration for Inhibition	Citation
PD 404182	Virucidal	Cell-based	Vero	0.2 μ M (prevents infection)	[3]
Acyclovir	DNA Polymerase	Plaque Reduction	Vero	Varies	
Penciclovir	DNA Polymerase	Plaque Reduction	Vero	Varies	

Table 4: Anti-SARS-CoV-2 Activity of **PD 404182** and Comparator Compounds

Compound	Target	Assay Type	IC50 (μ M)	Citation
PD 404182	Main Protease (Mpro/3CLpro)	Enzyme Inhibition	0.081	[3]
Remdesivir	RNA-dependent RNA polymerase	Cell-based	Varies	
Lopinavir	Main Protease (Mpro/3CLpro)	Enzyme Inhibition	Varies	
PF-00835231	Main Protease (Mpro/3CLpro)	Cell-based	Varies	

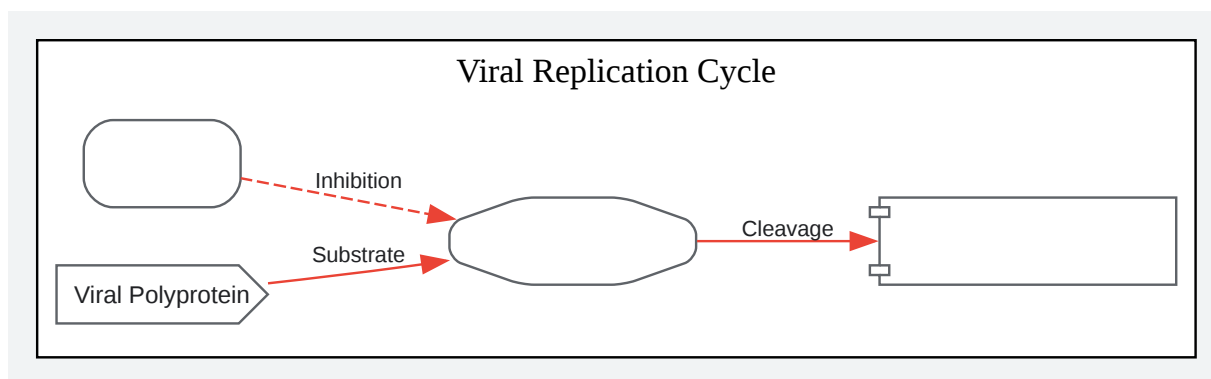
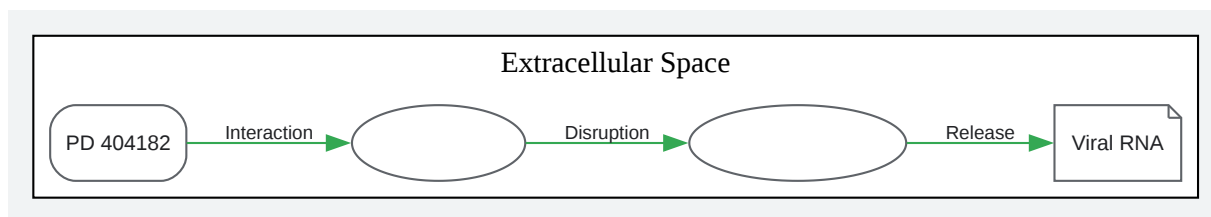
Mechanisms of Action

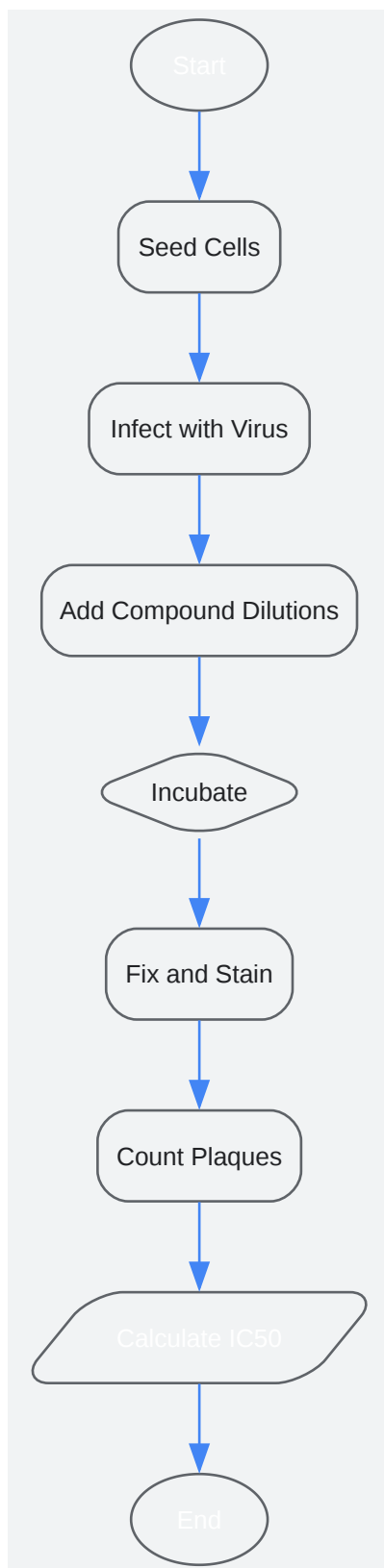
PD 404182 exhibits distinct mechanisms of action against different viruses, making it a versatile antiviral candidate.

Virucidal Activity (HIV & HCV)

Against HIV and HCV, **PD 404182** acts directly on the virus particles, leading to their physical disruption.[1][2] This virucidal mechanism is advantageous as it is less likely to lead to the

development of drug resistance compared to inhibitors that target viral enzymes.





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